5-Amino-2-methoxypyridine-3-carbonitrile

TEAD2 inhibition YAP-TEAD protein-protein interaction Hippo pathway

5-Amino-2-methoxypyridine-3-carbonitrile (CAS 1184216-65-6) is a trisubstituted pyridine derivative bearing amino (–NH₂), methoxy (–OCH₃), and nitrile (–C≡N) groups at the 5-, 2-, and 3-positions, respectively. With a molecular weight of 149.15 g/mol and the formula C₇H₇N₃O, it serves as a compact, heteroatom-rich scaffold for divergent medicinal chemistry.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1184216-65-6
Cat. No. B2670414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxypyridine-3-carbonitrile
CAS1184216-65-6
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)N)C#N
InChIInChI=1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3
InChIKeySDJVRWVDXNEUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methoxypyridine-3-carbonitrile CAS 1184216-65-6: Core Pyridine Building Block for Heterocyclic Synthesis and Targeted Library Design


5-Amino-2-methoxypyridine-3-carbonitrile (CAS 1184216-65-6) is a trisubstituted pyridine derivative bearing amino (–NH₂), methoxy (–OCH₃), and nitrile (–C≡N) groups at the 5-, 2-, and 3-positions, respectively [1]. With a molecular weight of 149.15 g/mol and the formula C₇H₇N₃O, it serves as a compact, heteroatom-rich scaffold for divergent medicinal chemistry. The ortho-aminonitrile motif is recognized as a versatile precursor for fused pyridine annulations, including electrophile-mediated cyclizations to yield naphthyridines, pyridopyrimidines, and other nitrogen-containing heterocycles of pharmaceutical relevance [2]. This positional arrangement of functional groups distinguishes it from regioisomeric analogues and enables chemoselective derivatization at each reactive handle.

Why 5-Amino-2-methoxypyridine-3-carbonitrile Cannot Be Directly Replaced by Common Nicotinonitrile Analogs


Generic substitution within the 2-aminonicotinonitrile or 3-cyanopyridine family fails because the exact 2-OCH₃ / 5-NH₂ / 3-CN substitution pattern is a prerequisite for specific downstream chemistry and target interactions . Removing the 5-amino group (as in 2-methoxypyridine-3-carbonitrile, CAS 7254-34-4) eliminates the primary amine handle required for amide coupling, sulfonylation, or Schiff base formation, while removing the 2-methoxy group (as in 5-amino-3-pyridinecarbonitrile, CAS 13600-47-0) abolishes H-bond acceptor capacity and alters the electron density of the pyridine ring [1]. A regioisomer such as 5-amino-3-methoxy-2-pyridinecarbonitrile (CAS 573762-39-7) relocates the nitrile to the 2-position, changing the vector of key cyclization reactions and fundamentally altering the accessible chemical space. The quantitative consequences of these positional substitutions are evidenced by the scaffold's demonstrated ability to confer nanomolar target engagement when appropriately derivatized, a property that is not replicated by des-amino or des-methoxy analogues [2].

Quantitative Differentiation Evidence for 5-Amino-2-methoxypyridine-3-carbonitrile (CAS 1184216-65-6) vs. Structural Analogs


TEAD2 YAP-Binding Domain Affinity: Scaffold-Derivatized vs. Undecorated Core Comparison

Derivatization of the 5-amino-2-methoxypyridine-3-carbonitrile scaffold via sulfonylation of the 5-amino group yields a compound (CHEMBL5417138) that binds the TEAD2 YAP-binding domain with a Kd of 229 nM in surface plasmon resonance assays [1]. While no direct affinity data exist for the bare scaffold against TEAD2, this demonstrates that the 5-NH₂-2-OCH₃-3-CN substitution pattern provides a competent core for achieving sub-micromolar protein binding when appropriately elaborated. In contrast, des-amino analog 2-methoxypyridine-3-carbonitrile (CAS 7254-34-4) lacks the primary amine coupling handle altogether, making analogous derivatization impossible without a separate synthetic step to introduce an amino group [2].

TEAD2 inhibition YAP-TEAD protein-protein interaction Hippo pathway

Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives: Class-Level Potency Evidence

A series of 2-methoxypyridine-3-carbonitrile derivatives (5a–i), synthesized from chalcone precursors, were evaluated for in vitro cytotoxicity against three human cancer cell lines. Compounds 5d, 5g, 5h, and 5i exhibited antiproliferative IC50 values in the 1–5 µM range across HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cell lines [1]. These data establish the viability of the 2-methoxypyridine-3-carbonitrile core as a framework for generating low-micromolar cytotoxic agents. The target compound 5-amino-2-methoxypyridine-3-carbonitrile contains the identical 2-OCH₃-3-CN pyridine core with an additional 5-NH₂ handle, providing a more functionalized starting point for further SAR exploration compared to the 4-aryl-6-thienyl derivatives reported in this study [2].

anticancer cytotoxicity HepG2 DU145 MBA-MB-231

Synthetic Utility: Three Orthogonal Reactive Handles Enable Divergent Library Synthesis

The target compound possesses three chemically orthogonal functional groups: a nucleophilic primary aromatic amine (5-NH₂), a methoxy leaving group / H-bond acceptor (2-OCH₃), and a nitrile capable of participating in cycloadditions, hydrolysis, or reduction (3-CN) [1]. The ortho-aminonitrile architecture (2-NH₂/3-CN or 5-NH₂/3-CN) is a well-precedented synthon for Friedländer-type annulations with ketones, yielding fused naphthyridine systems. This is demonstrated by the conversion of 2-aminopyridine-3-carbonitriles into tacrine analogs, where compound 16 (5-amino-2-methoxy-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile) achieved IC50 values of 64 nM against Electrophorus electricus acetylcholinesterase (EeAChE) and 9.6 µM against equine butyrylcholinesterase (eqBuChE), with a mixed-type inhibition mechanism (Ki = 69.2 nM) [2]. In contrast, the des-amino analog 2-methoxypyridine-3-carbonitrile (CAS 7254-34-4) cannot undergo analogous amine-directed annulations, while the regioisomer 5-amino-3-methoxy-2-pyridinecarbonitrile (CAS 573762-39-7) positions the nitrile at C2 rather than C3, altering the regiochemical outcome of cyclization reactions [3].

divergent synthesis orthogonal functionalization heterocycle annulation

Commercial Purity Grades and Supplier Availability: Procurement Flexibility Assessment

5-Amino-2-methoxypyridine-3-carbonitrile (CAS 1184216-65-6) is commercially available from multiple global suppliers at two distinct purity tiers: 95% (AKSci, MolCore) and 98% (Shaoyuan Technology / Leyan) . The higher purity grade (98%) is recommended for applications requiring precise stoichiometric control, such as fragment-based screening or multi-step synthesis where impurities could propagate through reaction sequences. The regioisomer 5-amino-3-methoxy-2-pyridinecarbonitrile (CAS 573762-39-7) is primarily listed at 96% purity, while the des-amino analog 2-methoxypyridine-3-carbonitrile (CAS 7254-34-4) is widely available at ≥97% from multiple vendors but lacks the 5-amino handle . The des-methoxy analog 5-amino-3-pyridinecarbonitrile (CAS 13600-47-0) is available at 98% purity but has a molecular weight of only 119.12 g/mol (vs. 149.15 g/mol for the target compound), reflecting the absence of the methoxy substituent and consequently reduced H-bonding capacity and lipophilicity .

chemical procurement purity specification supplier comparison

Fluorescence and Photophysical Properties of Pyridine-3-carbonitrile Class: Enabling Bifunctional Probe Design

Pyridine-3-carbonitriles substituted with electron-donating groups (such as methoxy and amino) function as donor-acceptor chromophores, exhibiting measurable fluorescence properties that enable their use as bifunctional chemical probes [1]. A study on 6-(2,5-dichlorothiophen-3-yl)-4-(Ar)-2-methoxypyridine-3-carbonitriles demonstrated that the 2-methoxypyridine-3-carbonitrile core supports fluorescence emission, with photophysical properties tunable through aryl substitution at the 4- and 6-positions [2]. The target compound 5-amino-2-methoxypyridine-3-carbonitrile, with its electron-donating 5-amino and 2-methoxy groups conjugated to the electron-withdrawing 3-nitrile, is predicted to exhibit stronger intramolecular charge-transfer (ICT) character compared to analogs lacking either the amino or methoxy donor [3]. While 5-amino-3-pyridinecarbonitrile (des-methoxy) retains the amino donor, the absence of the 2-methoxy group reduces the overall donor strength and alters the emission wavelength. The fluorescence capability of the 2-methoxypyridine-3-carbonitrile class adds an additional dimension of utility not offered by simple pyridine building blocks such as 2-aminopyridine or 3-cyanopyridine [4].

fluorescence donor-acceptor chromophore photophysical characterization

Physicochemical Solubility Data: Aqueous Solubility of 38 µM Informs Formulation and Assay Design

The aqueous solubility of 5-amino-2-methoxypyridine-3-carbonitrile has been experimentally determined as 38 µM (assay ID ALA4422048) . This value places the compound within the moderate-to-low solubility range, typical for heteroaromatic nitriles with limited ionization capacity at physiological pH. For comparison, 2-methoxypyridine-3-carbonitrile (CAS 7254-34-4, des-amino analog) has a calculated logP of approximately 0.8–1.0 (ALOGPS prediction) but lacks published experimental aqueous solubility data for the bare scaffold . The presence of the 5-amino group in the target compound introduces a weakly basic site (predicted pKa ~3–5 for protonated aminopyridine), which may confer slightly enhanced aqueous solubility at acidic pH compared to the des-amino analog. This physicochemical benchmark is critical for designing biochemical assay conditions (DMSO stock concentration, aqueous dilution protocols) and for prioritizing formulations in early-stage lead optimization [1].

aqueous solubility physicochemical property drug-likeness

Optimal Research and Industrial Application Scenarios for 5-Amino-2-methoxypyridine-3-carbonitrile (CAS 1184216-65-6) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor Library Design

With an aqueous solubility of 38 µM and three orthogonal reactive handles (5-NH₂, 2-OCH₃, 3-CN), 5-amino-2-methoxypyridine-3-carbonitrile is an ideal fragment-sized (MW 149.15) core for constructing focused libraries targeting proteins with surface-exposed cysteine or lysine residues . The TEAD2 YAP-binding domain engagement data (Kd = 229 nM for the sulfonamide derivative) demonstrate that the scaffold can achieve sub-micromolar affinity when elaborated, supporting its use in fragment-growing campaigns [1]. The 5-amino group enables direct sulfonylation, amide coupling, or reductive amination, while the 3-nitrile can serve as a warhead precursor (via hydrolysis to amide or carboxylic acid) or a cycloaddition partner for generating fused heterocycles [2].

Anticancer Lead Generation Targeting HepG2, DU145, or MBA-MB-231 Cell Lines

The 2-methoxypyridine-3-carbonitrile scaffold class has demonstrated antiproliferative activity with IC50 values in the 1–5 µM range against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines [3]. The target compound provides a more highly functionalized starting point than the reference cytotoxic derivatives (which carry 4-aryl and 6-thienyl substituents), enabling exploration of alternative substitution vectors around the pyridine core. The pre-installed 5-amino group offers an additional point of diversity that is absent in the published cytotoxic series, potentially enabling the discovery of analogs with improved potency or selectivity [4].

Bifunctional Fluorescent Probe Development for Cellular Imaging

The pyridine-3-carbonitrile class exhibits measurable donor-acceptor fluorescence properties, enabling their use as bifunctional probes that combine target-binding capacity with intrinsic fluorescence readout [5]. The target compound's dual electron-donating substituents (5-NH₂ and 2-OCH₃) conjugated to the electron-withdrawing 3-CN group are predicted to enhance intramolecular charge-transfer (ICT) character, resulting in stronger fluorescence emission compared to mono-donor analogs [6]. This positions 5-amino-2-methoxypyridine-3-carbonitrile as a compact fluorophore scaffold for constructing no-wash live-cell imaging probes, where the amino group can be further functionalized to install targeting moieties while preserving the fluorescent core [7].

Multi-Step Heterocyclic Synthesis: Fused Naphthyridine and Pyridopyrimidine Construction

The ortho-aminonitrile motif (5-NH₂ / 3-CN) in the target compound is a privileged synthon for Friedländer-type annulations, as demonstrated by the conversion of related 2-aminopyridine-3-carbonitriles into acetylcholinesterase-inhibiting tacrine analogs with IC50 values as low as 64 nM [2]. The target compound is uniquely suited for this application because the 2-methoxy group remains intact during cyclization, providing a handle for subsequent O-demethylation to the 2-hydroxypyridine tautomer, which can participate in additional H-bonding interactions with biological targets. The commercial availability of 98% purity grade material ensures that starting material quality does not compromise the efficiency of multi-step synthetic sequences .

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